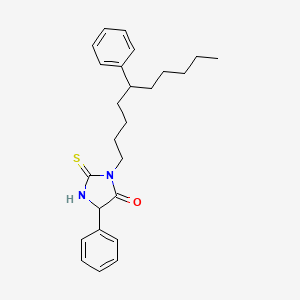
5-Phenyl-3-(5-phenyldecyl)-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-3-(5-phenyldecyl)-2-thioxoimidazolidin-4-one is a complex organic compound characterized by its unique imidazolidinone core structure, substituted with phenyl groups and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(5-phenyldecyl)-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions
Formation of Imidazolidinone Core: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Thioxo Group Addition: The thioxo group is typically introduced through the reaction of the imidazolidinone with sulfurizing agents such as Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl or thioxo groups, potentially converting them to alcohols or thiols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-Phenyl-3-(5-phenyldecyl)-2-thioxoimidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be explored for its potential bioactivity. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for therapeutic properties. The presence of the thioxo group and phenyl rings might confer biological activity, such as antimicrobial or anticancer effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for chemical modification and stability.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-(5-phenyldecyl)-2-thioxoimidazolidin-4-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The thioxo group could form covalent bonds with nucleophilic sites on proteins, while the phenyl groups might facilitate binding through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2-thioxoimidazolidin-4-one: Lacks the decyl chain, making it less hydrophobic.
3-(5-Phenyldecyl)-2-thioxoimidazolidin-4-one: Lacks one phenyl group, potentially altering its reactivity and binding properties.
5-Phenyl-3-(5-phenyldecyl)-imidazolidin-4-one: Lacks the thioxo group, which could significantly change its chemical behavior.
Uniqueness
5-Phenyl-3-(5-phenyldecyl)-2-thioxoimidazolidin-4-one is unique due to the combination of its structural features: the imidazolidinone core, the thioxo group, and the phenyl and decyl substituents. This combination provides a balance of hydrophobicity, reactivity, and potential biological activity that is not found in simpler analogs.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C25H32N2OS |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
5-phenyl-3-(5-phenyldecyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C25H32N2OS/c1-2-3-6-13-20(21-14-7-4-8-15-21)16-11-12-19-27-24(28)23(26-25(27)29)22-17-9-5-10-18-22/h4-5,7-10,14-15,17-18,20,23H,2-3,6,11-13,16,19H2,1H3,(H,26,29) |
InChI Key |
NDUIQBQQPFZOFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCN1C(=O)C(NC1=S)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


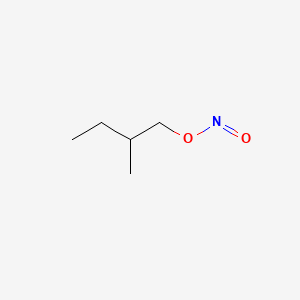
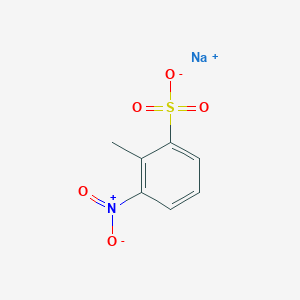
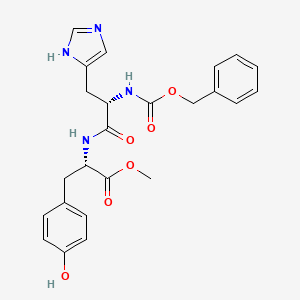
![12-hydroxy-1,10-di(pyren-1-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12817798.png)
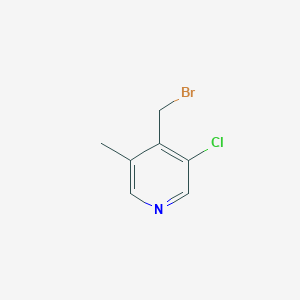
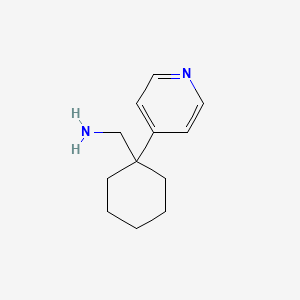
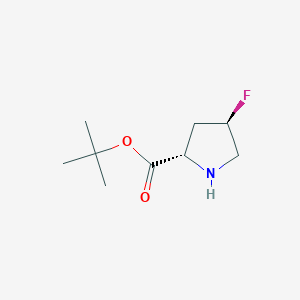

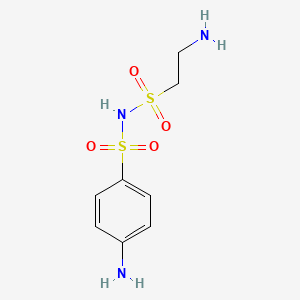
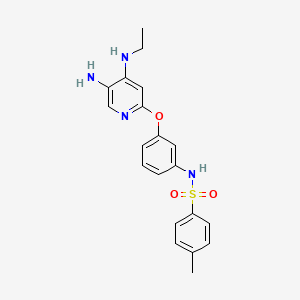
![Benzo[c]isothiazole-6-carboxylic acid](/img/structure/B12817830.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12817836.png)
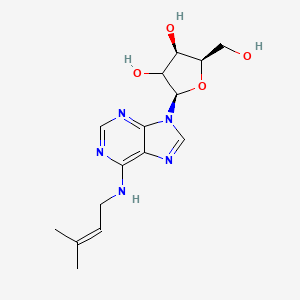
![2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B12817875.png)
